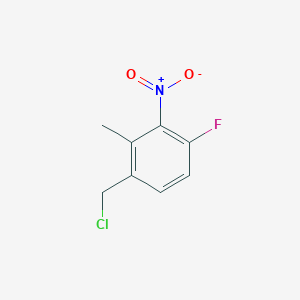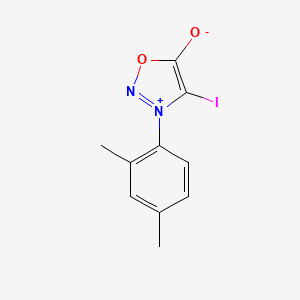
3-(2,4-Dimethylphenyl)-4-iodo-1,2,3-oxadiazol-3-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)-4-iodo-1,2,3-oxadiazol-3-ium-5-olate is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and an iodine atom, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-4-iodo-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative, followed by iodination. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethylphenyl)-4-iodo-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of halogenated compounds.
Applications De Recherche Scientifique
3-(2,4-Dimethylphenyl)-4-iodo-1,2,3-oxadiazol-3-ium-5-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethylphenyl)-4-iodo-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenyl-1,2,3-oxadiazole: Lacks the iodine atom but shares the core oxadiazole structure.
4-Iodo-1,2,3-oxadiazole: Similar in structure but without the 2,4-dimethylphenyl group.
Uniqueness
3-(2,4-Dimethylphenyl)-4-iodo-1,2,3-oxadiazol-3-ium-5-olate is unique due to the presence of both the 2,4-dimethylphenyl group and the iodine atom. This combination imparts specific chemical properties and reactivity that distinguish it from other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C10H9IN2O2 |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)-4-iodooxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H9IN2O2/c1-6-3-4-8(7(2)5-6)13-9(11)10(14)15-12-13/h3-5H,1-2H3 |
Clé InChI |
PRGQFXIJMXZFBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+]2=NOC(=C2I)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


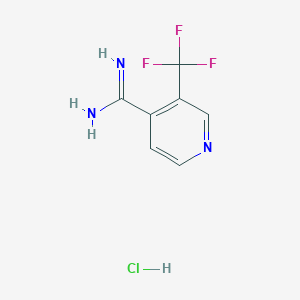
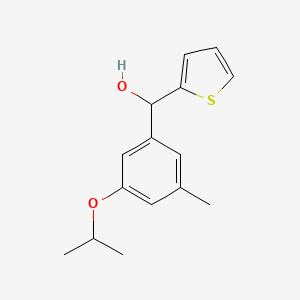

![3-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13083671.png)
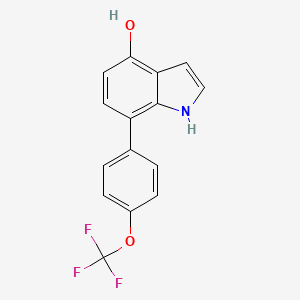
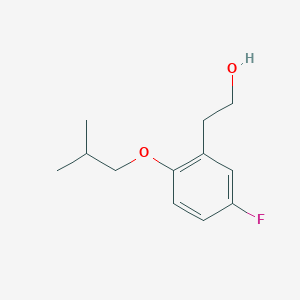
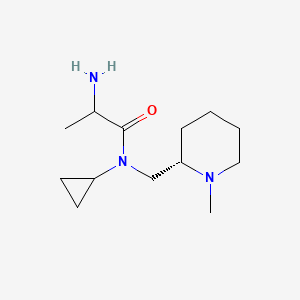
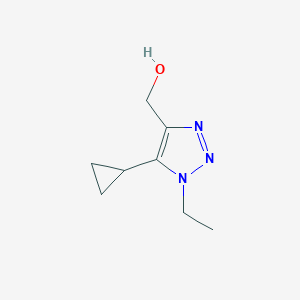
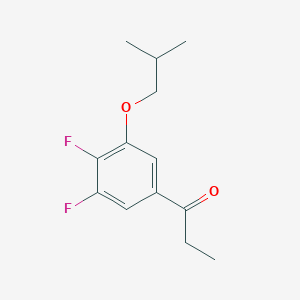
![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
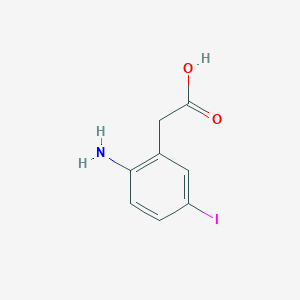
![tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B13083704.png)

